(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Photocycloaddition Applications
A study by van Wolven, Döpp, & Henkel (2006) explored the photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, demonstrating the compound's role in forming oxetanes. This process offers a pathway to synthesize oxetane derivatives, which are valuable in medicinal chemistry and materials science due to their unique ring structures.
Non-Linear Optical (NLO) Properties
Methyl 3-(4-methoxyphenyl)prop-2-enoate, a derivative, was investigated for its non-linear optical properties by Sajan et al. (2005). The study utilized spectroscopic analysis and ab initio quantum computations to reveal the compound's high NLO efficiency. This finding is significant for the development of new optical materials for technologies such as laser frequency conversion and optical switching.
Molecular Structure and Spectroscopic Properties
Research by Demircioğlu, Kaştaş, & Büyükgüngör (2015) characterized the molecular structure and spectroscopic properties of a related compound, showcasing its potential in understanding intramolecular hydrogen bonding and electronic properties. Such studies are crucial for the design of materials with specific electronic or optical properties.
X-Ray Crystallography and DFT Studies
The structural characteristics of similar compounds have been a subject of investigation, providing insights into their molecular geometries and electronic structures. For instance, Venkatesan et al. (2016) conducted X-ray crystallography and DFT studies on a related compound, offering a deeper understanding of its chemical behavior and potential applications in material science.
Synthesis and Application in Heterocycles
Mahata, Kumar, Sriram, Ila, & Junjappa (2003) demonstrated the utility of a related compound as a synthon for the synthesis of various heterocycles, showcasing its versatility in organic synthesis. Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes.
Antioxidant Activity
Mathew et al. (2017) explored the antioxidant behavior of a chalcone derivative, highlighting its potential in developing new antioxidant agents. Antioxidants are crucial for protecting cells from oxidative damage, with applications ranging from food preservation to healthcare.
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
(E)-2-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMMTHRTXMHGCI-LMELLFTPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C=NOC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C=N\OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile |
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